N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both benzofuran and chromene moietiesBenzofuran derivatives are widely recognized for their antimicrobial, anticancer, and antiviral properties, while chromene derivatives are known for their antioxidant and anti-inflammatory activities .
Preparation Methods
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and chromene intermediates. One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The final step involves coupling the benzofuran and chromene intermediates through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The chromene moiety exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Together, these activities contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Chromene derivatives: These compounds share the chromene moiety and are known for their antioxidant and anti-inflammatory activities.
Coumarin derivatives: These compounds are structurally related to chromenes and exhibit anticoagulant and anticancer activities.
The uniqueness of this compound lies in the combination of benzofuran and chromene moieties, which provides a synergistic effect and enhances its overall biological activities.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-25-19(18-11-14-7-3-4-8-16(14)26-18)12-22-20(23)15-10-13-6-2-5-9-17(13)27-21(15)24/h2-11,19H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIGYBAXHEWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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